10,12-Hexadecadien-1-ol

Insect pheromone Behavioral pharmacology Lepidoptera chemical ecology

Researchers employing 10,12-hexadecadien-1-ol in electroantennography (EAG), single sensillum recording (SSR), or odorant-binding protein (OBP) studies face critical isomer-dependent activity differences: the (10E,12E)-isomer requires 10⁴-10⁵-fold higher doses than bombykol to evoke behavioral responses. Generic sourcing without stereochemical verification leads to experimental failure. • Validated (10E,12E)-isomer with confirmed stereochemistry for reproducible EAG calibration and OBP binding assays • Analytically verified free of contaminating aldehydes (e.g., bombykal) and acetate esters that act as behavioral antagonists • Suitable reference ligand for desaturase inhibitor screening and heterologous pheromone pathway reconstitution studies

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 765-19-5
Cat. No. B138261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,12-Hexadecadien-1-ol
CAS765-19-5
Synonyms(10E,12E)-Hexadeca-10,12-dien-1-ol;  (10E,12E)-Hexadecadien-1-ol;  (E,E)-10,12-Hexadecadien-1-ol;  (E,E)-10,12-Hexadecadienol;  Hexadeca-10-trans,12-trans-dien-1-ol; 
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCCC=CC=CCCCCCCCCCO
InChIInChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6+
InChIKeyCIVIWCVVOFNUST-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,12-Hexadecadien-1-ol (CAS 765-19-5) for Procurement: Definitive Guide to Bombykol and Its Isomers in Insect Chemical Ecology Research


10,12-Hexadecadien-1-ol (CAS 765-19-5) encompasses four geometric isomers, with (10E,12Z)-10,12-hexadecadien-1-ol (bombykol) being the well-characterized sex pheromone of the domesticated silkmoth Bombyx mori [1]. This compound belongs to the Type I moth pheromone class—C10–C18 primary alcohols, aldehydes, or acetate esters containing conjugated diene systems [2]. The (10E,12Z) isomer elicits full courtship behavior in conspecific males at femtomolar to picomolar concentrations, making it one of the most potent known insect pheromones [3]. The (10E,12E)-isomer (CAS 765-19-5) occurs naturally as a trace component in pheromone glands of B. mori and B. mandarina but exhibits markedly different biological activity profiles [4].

Stereochemical identity (10E,12Z)-isomer as key lepidopteran pheromone; isomer purity critical for biological activity
Research context Supports behavioral assays, electrophysiology, OBP binding studies, field monitoring in Bombyx spp.
Procurement requirement Isomerically defined material required; generic CAS 765-19-5 may contain inactive isomers

Why Generic 10,12-Hexadecadien-1-ol Cannot Substitute for Isomerically Pure Bombykol in Experimental and Field Applications


Generic substitution of 10,12-hexadecadien-1-ol without specifying the exact isomeric configuration will lead to experimental failure in pheromone research and pest monitoring applications. The four geometric isomers (10E,12Z; 10E,12E; 10Z,12E; 10Z,12Z) exhibit profoundly different biological activities despite sharing identical molecular formulas [1]. Specifically, the (10E,12E)-isomer requires 10⁴–10⁵-fold higher doses than the (10E,12Z)-isomer to evoke any behavioral response, and its activity is mediated entirely through incidental activation of the (10E,12Z)-specific receptor BmOR1 rather than via an EE-specific receptor [2]. Furthermore, in Bombyx mandarina field trapping, the presence of bombykal or bombykyl acetate strongly inhibits male attraction to bombykol, demonstrating that even structurally similar analogs can function as behavioral antagonists [3]. These data establish that isomer purity and precise stereochemical identity are non-negotiable procurement parameters for reproducible research outcomes.

Isomer purity mismatch
Non-(10E,12Z) isomers may lack behavioral activity; generic 10,12-hexadecadien-1-ol can shift assay outcomes even with identical molecular formula.
Analog contamination interference
Trace bombykal or bombykyl acetate may inhibit attraction, converting an attractant lure into an inhibitory stimulus. Cross-contaminated batches risk false-negative field data.
Receptor-level discrimination
The (10E,12E)-isomer can activate the bombykol receptor only via incidental cross-activation, not a dedicated pathway; isomer identity can alter electrophysiological and behavioral endpoints.

Quantitative Differentiation of 10,12-Hexadecadien-1-ol Isomers: Procurement-Relevant Comparative Data


Behavioral Potency: (10E,12Z)-Bombykol vs. (10E,12E)-Isomer in Bombyx mori Courtship Assays

In controlled behavioral assays using male Bombyx mori (Kinshu × Showa hybrid strain), (10E,12Z)-bombykol elicited full courtship behavior at doses as low as 1 ng (4.2 pmol), whereas the (10E,12E)-isomer required 10⁴–10⁵-fold higher doses (10–100 μg; 42–420 nmol) to evoke comparable behavioral responses [1]. The behavioral activity of the (10E,12E)-isomer was abolished in BmOR1 knockout males, confirming that its weak activity arises solely from incidental cross-activation of the (10E,12Z)-specific olfactory receptor rather than via a distinct receptor mechanism [2].

Behavioral potency
Head-to-head
10⁴–10⁵× higher dose required for (10E,12E)-isomer
Supports isomer-specific behavioral assay context
BmOR1 knockout confirms cross-activation mechanism
Insect pheromone Behavioral pharmacology Lepidoptera chemical ecology

Electroantennogram (EAG) Amplitude: Bombykol vs. Bombykal in Bombyx mori Antennae

In wild-type male Bombyx mori antennae stimulated with 10 μg odorant loads, bombykol [(10E,12Z)-10,12-hexadecadien-1-ol] elicits significantly larger electroantennogram (EAG) amplitudes compared to bombykal [(10E,12Z)-10,12-hexadecadienal] [1]. The EAG response to bombykol was significantly larger than to bombykal (P < 0.01), while the responses to bombykal and DMSO control were not significantly different [2]. In BmOR3 mutant males, EAG responses to 10 μg bombykal are nearly abolished, whereas responses to 10 μg bombykol remain intact, demonstrating receptor-level discrimination between the alcohol and aldehyde functional groups [3].

EAG amplitude
Head-to-head
Bombykol elicits significantly larger EAG vs bombykal (P
Reported electrophysiological discrimination context
BmOR3 mutant abolishes bombykal response
OBP binding selectivity
Head-to-head
BmorGOBP2 preferentially binds bombykol over bombykal; acetate analog binds more strongly
Supports ligand-recognition assay context
Qualitative binding difference; acetate analog competitive binding
Field attraction antagonism
Head-to-head
Bombykal and bombykyl acetate strongly inhibited bombykol attraction in B. mandarina field trapping
Reported behavioral antagonism endpoint context
B. mandarina females produce only bombykol
Desaturation mechanism
Class-level
Single bifunctional desaturase (B. mori Desat1) catalyzes both Δ11 and Δ10,12 desaturation steps
Supports pathway-specific enzymology research context
Qualitative mechanistic difference vs multi-enzyme pheromone pathways
Electrophysiology Olfactory receptor neuron Insect sensory biology

Odorant-Binding Protein (OBP) Discrimination: BmorGOBP2 Binding to Bombykol vs. Bombykal

Partitioning binding assays using recombinant Bombyx mori odorant-binding proteins revealed that BmorPBP1 binds equally well to both bombykol and bombykal, whereas BmorGOBP2 discriminates between these two ligands with preferential binding to bombykol [1]. Quantitative examination of transcript levels showed that BmorPBP1 and BmorGOBP2 are expressed specifically at very high levels in male antennae [2]. The pheromone analogs (10E,12Z)-hexadecadienyl acetate and (10E,12Z)-octadecadien-1-ol bind to both OBPs more strongly than does bombykol itself, suggesting that these structurally related compounds could function as competitive binding inhibitors [3].

OBP binding selectivity
Head-to-head
BmorGOBP2 preferentially binds bombykol over bombykal; acetate analog binds more strongly
Supports ligand-recognition assay context
Qualitative binding difference; acetate analog competitive binding
Molecular recognition Pheromone-binding protein Olfactory perireceptor events

Field Trapping Inhibition: Bombykol Attraction Antagonized by Bombykal and Bombykyl Acetate in Bombyx mandarina

In field trapping experiments with Bombyx mandarina (the wild ancestor of B. mori), lures containing bombykol [(10E,12Z)-10,12-hexadecadien-1-ol] alone attracted male moths, whereas the addition of bombykal or bombykyl acetate strongly inhibited male attraction to bombykol [1]. Although male B. mandarina antennae respond strongly to all three compounds in EAG recordings, bombykal and bombykyl acetate function as behavioral antagonists in the field, reducing trap captures when co-presented with bombykol [2]. Notably, B. mandarina females produce only bombykol, not bombykal or bombykyl acetate, distinguishing their pheromone profile from that of domesticated B. mori females which produce bombykol and bombykal at an approximate 11:1 ratio [3].

Field attraction antagonism
Head-to-head
Bombykal and bombykyl acetate strongly inhibited bombykol attraction in B. mandarina field trapping
Reported behavioral antagonism endpoint context
B. mandarina females produce only bombykol
Field trapping Pheromone antagonism Integrated pest management

Biosynthetic Pathway Uniqueness: The Δ10,12-Conjugated Diene Desaturation Step

The biosynthesis of bombykol [(10E,12Z)-10,12-hexadecadien-1-ol] in Bombyx mori involves two consecutive desaturation steps, the second of which is unique among characterized moth pheromone pathways in that it generates a conjugated diene system from a Δ11-monoene C16 intermediate [1]. Functional assays using a Bac-to-Bac baculovirus expression system demonstrated that a single bifunctional desaturase enzyme, B. mori Desat1, possesses both Z11 desaturation and Δ10,12-desaturation activities, making it responsible for both desaturation steps in bombykol biosynthesis [2]. This dual-function enzymatic activity distinguishes bombykol biosynthesis from the biosynthetic routes of most other moth pheromones, which typically require separate desaturases for each double bond introduction [3].

Desaturation mechanism
Class-level
Single bifunctional desaturase (B. mori Desat1) catalyzes both Δ11 and Δ10,12 desaturation steps
Supports pathway-specific enzymology research context
Qualitative mechanistic difference vs multi-enzyme pheromone pathways
Pheromone biosynthesis Fatty-acyl desaturase Insect molecular biology

10,12-Hexadecadien-1-ol (Bombykol): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Sensitivity Electrophysiology Calibration Standard for Insect Olfactory Research

Bombykol [(10E,12Z)-10,12-hexadecadien-1-ol] elicits robust, concentration-dependent EAG responses in Bombyx mori antennae at loads as low as 1 ng, with clearly distinguishable signals compared to bombykal at equivalent doses [1]. This property makes the (10E,12Z)-isomer an ideal positive control and calibration standard for electroantennography (EAG), single sensillum recording (SSR), and gas chromatography-electroantennographic detection (GC-EAD) systems used across lepidopteran species. The compound's well-characterized dose-response relationship and receptor-level specificity (via BmOR1) provide a benchmark for validating electrophysiological setup sensitivity and data reproducibility [2].

Model Substrate for Structure-Activity Relationship (SAR) Studies of Pheromone-Binding Protein Interactions

The differential binding of bombykol to BmorPBP1 (equal binding to bombykal) versus BmorGOBP2 (preferential binding to bombykol) establishes this compound as a validated probe for investigating how subtle structural modifications—particularly functional group conversion from alcohol to aldehyde or acetate—affect OBP recognition and perireceptor discrimination [1]. Researchers investigating the molecular determinants of ligand selectivity in insect OBPs can use bombykol as a reference ligand against which to benchmark the binding properties of novel synthetic analogs, competitive inhibitors, or pheromone antagonists for pest control development [2].

Species-Specific Attractant for Bombyx mandarina Field Monitoring and Population Surveillance

Field trapping data confirm that bombykol alone attracts Bombyx mandarina males, but the presence of bombykal or bombykyl acetate strongly inhibits this attraction [1]. Consequently, for monitoring wild B. mandarina populations—the ancestral species relevant to silk moth evolution and conservation biology—procurement of highly pure bombykol, analytically verified to be free of contaminating aldehydes and acetates, is essential for accurate population assessment. Lures containing even trace bombykal will yield false-negative trap captures, underestimating population density and compromising integrated pest management or ecological monitoring programs [2].

Enzymology Reference Compound for Desaturase Functional Assays in Insect Pheromone Biosynthesis Research

The unique biosynthetic pathway of bombykol, wherein a single bifunctional desaturase (B. mori Desat1) catalyzes both Δ11 and conjugated Δ10,12 desaturation steps, provides an experimentally tractable system for studying fatty-acyl desaturase enzymology [1]. Bombykol serves as the terminal pathway product against which enzyme activity can be quantified via GC-MS analysis of fatty acyl-CoA intermediates and final alcohol product. This simplified two-step desaturation logic contrasts with the multi-enzyme pathways of many other moth pheromones, making bombykol biosynthesis a preferred model for high-throughput screening of desaturase inhibitors or for heterologous pathway reconstitution studies in synthetic biology applications [2].

Application
Selection Property
Validation Focus
Electrophysiology calibration in insect olfaction
Isomer-specific EAG response profile
Dose-response reproducibility across Bombyx species
OBP-ligand SAR studies
Differential OBP binding selectivity
Competitive binding assay validation with acetate/aldehyde analogs
B. mandarina monitoring lures
Attractive activity without inhibitory analogs
Purity verification; field-capture reproducibility
Desaturase enzymology assays
Bifunctional desaturase pathway endpoint
Enzyme activity quantification via GC-MS

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